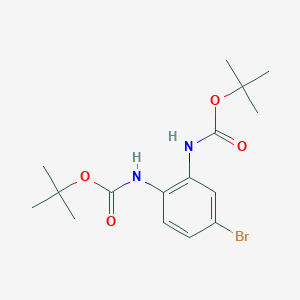
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is an organic compound that features a benzene ring substituted with bromine and two tert-butyloxycarbonylamino groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromonitrobenzene.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Protection: The amino groups are then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form the tert-butyloxycarbonylamino groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection: The tert-butyloxycarbonyl groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted benzene derivatives.
Deprotection: The major product is 1,2-diamino-4-bromobenzene.
Scientific Research Applications
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Serves as a building block for more complex molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene involves its reactivity towards nucleophiles and acids. The tert-butyloxycarbonyl groups protect the amino groups during reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Diamino-4-bromobenzene: Lacks the tert-butyloxycarbonyl protection, making it more reactive.
1,2-Di(tert-Butyloxycarbonylamino)-benzene: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
1,2-Di(tert-Butyloxycarbonylamino)-4-bromobenzene is unique due to the presence of both tert-butyloxycarbonyl-protected amino groups and a bromine atom, offering a balance of stability and reactivity that is valuable in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-[4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)18-11-8-7-10(17)9-12(11)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKCSTXFYRULGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)
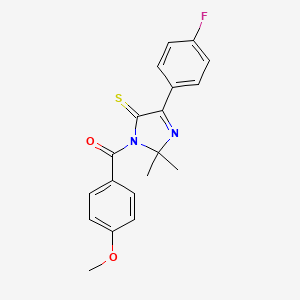
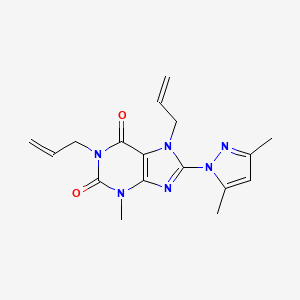
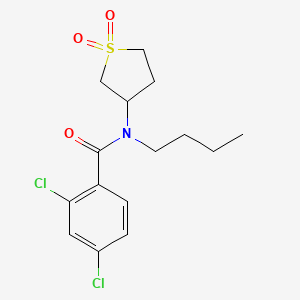
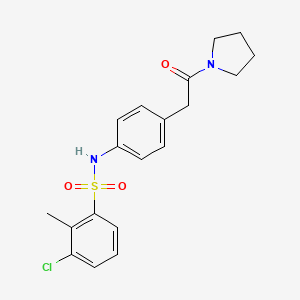
sulfamoyl}benzamide](/img/structure/B2932317.png)
![2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2932320.png)
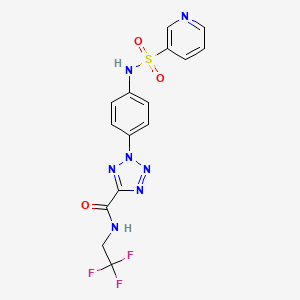
![1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2932322.png)

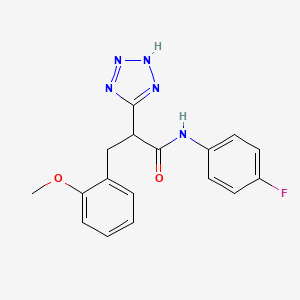
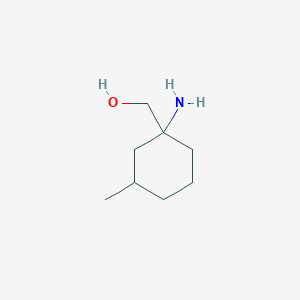
![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)
